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Compound of Interest

Compound Name: Tris(dimethylamido)aluminum(lil)

Cat. No.: B1591162

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals experiencing
inconsistent growth rates during Atomic Layer Deposition (ALD) processes using
Tris(dimethylamido)aluminum (TDMAA).

Troubleshooting Guide

This guide addresses common issues encountered during ALD with TDMAA, presenting them
in a question-and-answer format to help you quickly identify and resolve problems.

Question 1: My growth per cycle (GPC) is significantly lower than expected. What are the
potential causes and how can | fix it?

Answer: A low GPC is a common issue and can stem from several factors related to precursor
delivery and surface reactions.

« Insufficient Precursor Dose: The surface of the substrate may not be fully saturated with
TDMAA during the pulse step.

o Solution: Increase the TDMAA pulse time to ensure enough precursor molecules are
introduced into the chamber to react with all available surface sites. You can perform a
saturation curve experiment by progressively increasing the pulse time while keeping
other parameters constant until the growth rate per cycle plateaus.
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e Low Precursor Vapor Pressure: If the TDMAA precursor is not sufficiently heated, its vapor
pressure will be too low for effective delivery into the reactor.

o Solution: Ensure your bubbler or precursor container is heated to an appropriate and
stable temperature. For TDMAA, a bubbler temperature of around 90 °C is often used to
achieve adequate vapor pressure.[1]

o Sub-optimal Deposition Temperature: The substrate temperature may be outside the ideal
ALD window. If the temperature is too high, precursor desorption can occur before it has a
chance to react, leading to lower GPC.

o Solution: Optimize the deposition temperature. While the ideal ALD window can be
process-specific, a common starting point for TDMAA is around 250 °C.[1] Experiment
with a range of temperatures to find the optimal setting for your specific application.

e Nucleation Delay: On some substrates, the initial cycles of ALD may exhibit a lower growth
rate until a continuous film starts to form.[2][3]

o Solution: If you observe a non-linear growth curve in the initial stages, this may be due to
nucleation delay. This is often substrate-dependent. A surface pre-treatment or the
deposition of a thin adhesion layer can sometimes mitigate this issue.

Question 2: I'm observing a much higher GPC than expected, and the film uniformity is poor.
What could be the problem?

Answer: An abnormally high GPC and poor uniformity are often indicative of non-ideal ALD
behavior, such as chemical vapor deposition (CVD)-like growth.

» Inadequate Purging: If the purge step after the TDMAA pulse is too short, precursor
molecules can remain in the chamber and react with the co-reactant in the gas phase or
contribute to uncontrolled deposition.[4][5][6]

o Solution: Increase the purge time to ensure all unreacted TDMAA and reaction byproducts
are completely removed from the chamber before introducing the co-reactant. Similar to
the precursor pulse, you can perform a purge time saturation experiment.
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e Precursor Decomposition: TDMAA, like many metal-organic precursors, can thermally
decompose at elevated temperatures. This decomposition can lead to a CVD-like growth
component, resulting in a higher GPC and often incorporating impurities into the film.

o Solution: Lower the deposition temperature to stay within the ALD window and below the
precursor's decomposition temperature. While TDMAA has good thermal stability, it's
important to ensure your process temperature is not excessively high.[7] Also, check the
temperature of the precursor delivery lines to prevent premature decomposition before
reaching the chamber.

o Co-reactant Overlap: Similar to inadequate purging, if the co-reactant is introduced before
the chamber is cleared of the precursor, gas-phase reactions can occur.

o Solution: Verify your valve timings and ensure there is no overlap between the precursor
and co-reactant pulses.

Question 3: My film thickness is inconsistent across the wafer. How can | improve uniformity?

Answer: Poor film uniformity can be caused by several factors related to the reactor geometry,
gas flow dynamics, and process parameters.

¢ Non-uniform Precursor Distribution: The precursor vapor may not be evenly distributed
across the substrate surface, leading to thicker films near the gas inlet and thinner films
further away.

o Solution: Optimize the gas flow rates and reactor pressure. Sometimes, adjusting the
carrier gas flow can improve the distribution of the precursor. In some reactor designs, a
showerhead is used to ensure uniform precursor delivery.

« Insufficient Saturation: If the precursor dose is not sufficient to saturate the entire substrate
surface, areas that receive a lower effective dose will have a lower GPC.

o Solution: As mentioned in Question 1, ensure your precursor pulse is long enough to
achieve saturation across the entire substrate.

o Temperature Gradients: A non-uniform temperature profile across the substrate can lead to
variations in growth rate.
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o Solution: Verify the temperature uniformity of your substrate heater. Ensure there is good
thermal contact between the substrate and the heater.

Frequently Asked Questions (FAQSs)

Q1: What is the recommended bubbler temperature for TDMAA?

Al: A bubbler temperature of around 90 °C is a common starting point for TDMAA to achieve a
sufficient vapor pressure for ALD.[1] However, the optimal temperature may vary depending on
your specific ALD system and process parameters. It is recommended to consult the precursor
supplier's documentation and perform your own process optimization.

Q2: How does the choice of co-reactant affect the growth rate?

A2: The co-reactant plays a crucial role in the surface reactions and can significantly influence
the GPC. For depositing aluminum oxide (Al203) with TDMAA, common co-reactants include
water (H20) and ozone (Os). The reactivity of the co-reactant with the surface species left after
the TDMAA pulse will determine the efficiency of the reaction and thus the GPC. It is important
to optimize the co-reactant pulse and purge times as well.

Q3: Can TDMAA be used to deposit materials other than aluminum oxide?

A3: Yes, TDMAA is also used as a precursor for depositing other aluminum-containing thin
films, such as aluminum nitride (AIN).[7] For AIN deposition, a nitrogen source like ammonia
(NHs) or a nitrogen plasma is used as the co-reactant.

Q4: What are the signs of TDMAA precursor degradation?

A4: Signs of precursor degradation can include a change in the precursor's appearance (e.g.,
color change), a decrease in vapor pressure requiring higher bubbler temperatures, or
inconsistent and non-reproducible film growth. To minimize degradation, it is crucial to store
and handle TDMAA under an inert atmosphere, as it is sensitive to moisture and air.[8]

Q5: How can | confirm that my process is operating in the ALD window?

A5: To confirm you are in the ALD window, you should perform saturation experiments for both
the precursor and co-reactant pulse and purge times. Additionally, you should investigate the
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effect of deposition temperature on the GPC. Within the ALD window, the GPC should be
relatively constant with respect to temperature.[9]

Data Presentation

Table 1: Typical Process Parameters for Al2Os ALD using TDMAA and Hz0

Parameter

Typical Range

Notes

The ALD window needs to be

Deposition Temperature 200 - 300 °C ) )
determined experimentally.
Should provide sufficient vapor
TDMAA Bubbler Temperature 80-100 °C pressure without causing
decomposition.[1]
_ Needs to be long enough to
TDMAA Pulse Time 05-4s ) i
achieve surface saturation.[1]
] Depends on reactor volume
H20 Pulse Time 0.05-0.5s
and water vapor pressure.
] Must be sufficient to prevent
Purge Time 5-20s ] )
CVD-like reactions.[4][5][6]
Highly dependent on process
Growth Per Cycle (GPC) 0.8 - 1.2 Alcycle J y P P
conditions.
Table 2: Physical Properties of TDMAA
Property Value Reference
Chemical Formula CeH1sAINs [8]
Molecular Weight 159.21 g/mol [8]
Melting Point 82-84 °C [8]

Vapor Pressure

1 Torrat 78 °C

[1]
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Experimental Protocols

Protocol 1: Determining the ALD Window - Saturation Curves

» Objective: To determine the self-limiting nature of the ALD process by finding the saturation
points for precursor and co-reactant pulses and purges.

e Procedure:
1. Set all ALD process parameters (temperature, purge times, etc.) to a baseline value.
2. Precursor Pulse Saturation:

» Deposit a series of films, varying only the TDMAA pulse time (e.g., 0.1s, 0.5s, 1s, 2s,
4s).

= Keep the number of cycles constant for each deposition.
» Measure the thickness of each film using spectroscopic ellipsometry.

» Plot GPC vs. TDMAA pulse time. The pulse time at which the GPC plateaus is the
saturation pulse time.

3. Purge Time Saturation:
» Set the TDMAA pulse time to the determined saturation value.

= Deposit a series of films, varying the purge time after the TDMAA pulse (e.g., 2s, 5s,
10s, 20s).

= Measure the film thickness and plot GPC vs. purge time. The point where the GPC
stabilizes indicates a sufficient purge time.

4. Repeat the saturation experiments for the co-reactant pulse and purge times.
Protocol 2: Film Thickness Measurement using Spectroscopic Ellipsometry

o Objective: To accurately measure the thickness of the deposited thin film.
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e Procedure:
1. Place the substrate with the deposited film on the ellipsometer stage.
2. Align the sample and the light source/detector.

3. Acquire the ellipsometric parameters (W and A) over a wide spectral range (e.g., 200-1000
nm).

4. Build an optical model that represents the sample structure (e.g., Si substrate / SiO2 native
oxide / Alz20s film).

5. Use appropriate dispersion models (e.g., Cauchy or Drude-Lorentz) for each layer.

6. Fit the model to the experimental data by varying the thickness of the Al2Os film until the
mean squared error (MSE) is minimized.

7. The resulting thickness from the best fit is the measured film thickness.

Visualizations
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s bubler tmporatr adequate?
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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